molecular formula C17H14N4O2 B6057050 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

カタログ番号 B6057050
分子量: 306.32 g/mol
InChIキー: FIQXWHARBQRZIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide, also known as PHA-767491, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the activity of checkpoint kinase 1 (Chk1), a protein that plays a key role in DNA damage response and cell cycle regulation. In

作用機序

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide inhibits the activity of Chk1, a protein that plays a key role in DNA damage response and cell cycle regulation. Chk1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting Chk1, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide prevents the repair of DNA damage and sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has also been found to have effects on normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in normal human fibroblasts. It has also been found to inhibit the proliferation of normal human epithelial cells.

実験室実験の利点と制限

One advantage of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is that it has been well-studied and has a known mechanism of action. This compound has also been found to be effective in sensitizing cancer cells to DNA-damaging agents. However, one limitation of this compound is that it has been found to have off-target effects on other proteins, such as Chk2 and protein kinase C. This may limit its potential as a therapeutic agent.

将来の方向性

There are several future directions for the study of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide. One area of research is the development of more selective Chk1 inhibitors that have fewer off-target effects. Another area of research is the study of the combination of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide with other cancer drugs to enhance their activity. Additionally, the use of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide in combination with radiation therapy is an area of active research. Finally, the development of biomarkers to predict the response of cancer cells to 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide may help to identify patients who are most likely to benefit from this compound.

合成法

The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves a multi-step process that begins with the reaction of 2-nitrobenzimidazole with ethyl acetoacetate to form 2-(2-nitro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylethanamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then acylated with phenylacetyl chloride to yield 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide.

科学的研究の応用

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has been studied extensively for its potential as a cancer therapeutic agent. It has been shown to sensitize cancer cells to DNA damage-inducing agents such as ionizing radiation and chemotherapeutic drugs. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has been shown to enhance the activity of some cancer drugs, such as gemcitabine and cisplatin.

特性

IUPAC Name

2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15(18-11-6-2-1-3-7-11)10-14-16(23)20-17-19-12-8-4-5-9-13(12)21(14)17/h1-9,14H,10H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXWHARBQRZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。